1-(p-Bromophenyl)biguanide hydrochloride

Vue d'ensemble

Description

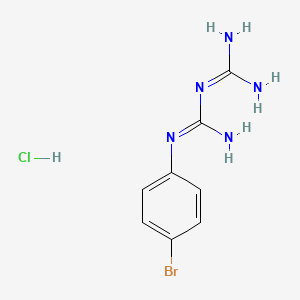

1-(p-Bromophenyl)biguanide hydrochloride is a synthetic compound belonging to the biguanide family. It is characterized by the presence of a bromophenyl group attached to a biguanide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Bromophenyl)biguanide hydrochloride typically involves the reaction of p-bromoaniline with dicyandiamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The optimized synthetic conditions result in a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

1-(p-Bromophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted biguanides .

Applications De Recherche Scientifique

Pharmacological Properties

1-(p-Bromophenyl)biguanide hydrochloride exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various pathogens. It is particularly effective against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

- Gastrointestinal Effects : Research indicates that derivatives of biguanides, including this compound, possess spasmolytic effects on gastrointestinal musculature. This property is beneficial in treating gastrointestinal disorders such as peptic ulcers and duodenal ulcers due to their ability to reduce gastric secretions and delay gastric emptying .

- Antihypertensive Effects : The compound has been noted for its antihypertensive properties, making it useful in managing high blood pressure. Its mechanism involves vasodilation and reduction of peripheral resistance .

Therapeutic Uses

The therapeutic applications of this compound include:

- Treatment of Gastrointestinal Disorders : The compound is utilized in formulations aimed at alleviating symptoms associated with gastrointestinal diseases. Its spasmolytic action helps in reducing discomfort caused by conditions like irritable bowel syndrome .

- Antimicrobial Agents : Due to its potent antibacterial properties, it is incorporated into disinfectants and sanitizers, particularly in healthcare settings. Its effectiveness against biofilms makes it suitable for use in contact lens solutions and swimming pool sanitizers .

Analytical Methods for Detection

Detecting and quantifying this compound in various formulations is crucial for quality control. Several analytical techniques have been developed:

- Fluorescence Optode Method : A novel method using a lactone-rhodamine B-based fluorescence optode has been developed for determining polyhexamethylene biguanide hydrochloride (PHMB), which shares structural similarities with this compound. This method offers high sensitivity and simplicity compared to traditional methods .

- Capillary Electrophoresis : This technique has been employed to determine biguanide compounds in pharmaceutical formulations. It allows for the separation and quantification of compounds with high precision .

Case Study 1: Antimicrobial Efficacy

A study investigated the combined effect of polyhexamethylene biguanide hydrochloride (PHMB) and other antimicrobial agents against E. coli. Results showed that PHMB significantly enhanced bactericidal activity when used in conjunction with other agents, leading to substantial reductions in bacterial counts .

Case Study 2: Gastrointestinal Treatment

Clinical trials have demonstrated the efficacy of biguanides in treating duodenal ulcers, highlighting their role in reducing gastric acid secretion and improving patient outcomes. Patients treated with this compound exhibited reduced symptoms and faster healing times compared to those receiving standard treatments .

Mécanisme D'action

The mechanism of action of 1-(p-Bromophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic transmission and plasticity in the nervous system. This inhibition is achieved through non-competitive binding to the receptor, leading to reduced calcium influx and subsequent neuroprotective effects .

Comparaison Avec Des Composés Similaires

1-(p-Bromophenyl)biguanide hydrochloride can be compared with other biguanide compounds, such as:

Metformin: A widely used antidiabetic drug with a well-documented mechanism of action involving the inhibition of mitochondrial complex I.

Phenformin: Another antidiabetic agent with similar properties to metformin but with a higher risk of lactic acidosis.

Proguanil: An antimalarial drug that also inhibits NMDA receptors but with different binding characteristics

The uniqueness of this compound lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to other biguanides .

Activité Biologique

1-(p-Bromophenyl)biguanide hydrochloride is a compound that belongs to the biguanide class of molecules, which have garnered attention for their diverse biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its biguanide structure, which consists of two guanidine groups connected by a phenyl ring substituted with a bromine atom. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular metabolism and proliferation. Key mechanisms include:

- Inhibition of Mitochondrial Respiration : Similar to other biguanides, this compound may inhibit mitochondrial complex I, affecting ATP production and promoting apoptosis in cancer cells .

- Modulation of Hypoxia-Inducible Factors (HIF) : It has been shown to suppress HIF-1α expression under hypoxic conditions, thereby inhibiting angiogenesis and tumor growth .

- Impact on Energy Metabolism : The compound influences energy metabolism pathways, making it a candidate for targeting metabolic dysregulation in tumors .

Biological Activity and Therapeutic Applications

This compound has demonstrated several biological activities:

- Antitumor Activity : In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines under low glucose conditions. For instance, it displayed an IC50 value of 1.9 ± 0.1 μM against HT29 colorectal cancer cells .

- Aromatase Inhibition : Research indicates that biguanides can inhibit aromatase activity, which is crucial for estrogen biosynthesis. This inhibition could have implications for hormone-sensitive cancers .

- Neuroprotective Effects : Some studies suggest that biguanides may exert neuroprotective effects by modulating cholinergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYQMWQDOBAABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19579-40-9 | |

| Record name | BIGUANIDE, MONOHYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.